Computed Lipophilicity (XLogP3) Comparison: Intermediate Hydrophilicity Relative to 5-Methyl and 5-Aminomethyl Analogs
The target compound exhibits a computed XLogP3 value of -1.0, positioning it between 5-methylcytosine (XLogP3 = -0.8) and 4-amino-5-(aminomethyl)pyrimidin-2(1H)-one (XLogP3 = -1.8) on the lipophilicity scale [1][2][3]. This intermediate hydrophilicity arises from the methylamino substituent, which introduces polarity through its secondary amine while retaining a modest hydrophobic methyl component.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = -1.0 |
| Comparator Or Baseline | 5-Methylcytosine (CAS 554-01-8): XLogP3 = -0.8; 4-Amino-5-(aminomethyl)pyrimidin-2(1H)-one (CAS 120908-32-9): XLogP3 = -1.8 |
| Quantified Difference | ΔXLogP3 = -0.2 vs. 5-methylcytosine; ΔXLogP3 = +0.8 vs. 5-aminomethyl analog |
| Conditions | Computed using XLogP3 3.0 algorithm as reported in PubChem (2024-2026 releases) |
Why This Matters
The intermediate XLogP3 value differentiates the compound from both more lipophilic 5-methyl and more hydrophilic 5-aminomethyl analogs, directly affecting reversed-phase chromatographic retention, aqueous solubility, and permeability predictions during lead optimization.
- [1] PubChem Compound Summary for CID 19842464, 4-Amino-5-(methylamino)pyrimidin-2-ol. National Center for Biotechnology Information, 2026. View Source
- [2] PubChem Compound Summary for CID 65040, 5-Methylcytosine. National Center for Biotechnology Information, 2026. View Source
- [3] PubChem Compound Summary for CID 19842467, 4-Amino-5-(aminomethyl)pyrimidin-2(1H)-one. National Center for Biotechnology Information, 2026. View Source
